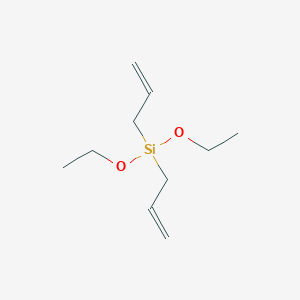

Diallyldiethoxysilane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy-bis(prop-2-enyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-6H,1-2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQIWFOQNHTTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC=C)(CC=C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293461 | |

| Record name | Diallyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-67-9 | |

| Record name | NSC89739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization and Co Polymerization Mechanisms of Diallyldiethoxysilane

Homopolymerization Dynamics

The homopolymerization of diallyldiethoxysilane is a complex process that can proceed through different mechanisms depending on the reaction conditions. The presence of two allyl groups allows for the potential of cyclopolymerization, where the monomer units form cyclic structures within the polymer backbone. This process is often initiated by radical or coordination insertion mechanisms.

In palladium-catalyzed insertion polymerization, diallyl ether, a related monomer, has been shown to undergo homopolymerization to yield polymers with degrees of polymerization up to 44. d-nb.info This suggests that this compound could potentially undergo a similar insertion homopolymerization. The formation of cyclic ether repeat units is a prominent feature of such reactions. d-nb.info

Free radical or cationic polymerization of allyl monomers can be challenging due to the formation of stable π-allyl radicals or cations, which can retard or terminate the chain growth. d-nb.info However, under specific catalytic conditions, these challenges can be overcome.

Copolymerization with Unsaturated Resins

This compound is frequently used as a co-monomer in the polymerization of unsaturated resins, such as unsaturated polyesters (UPRs). dergipark.org.tr In these systems, the this compound can be incorporated into the polymer network, modifying the properties of the final material.

The curing of unsaturated polyester (B1180765) resins involves the copolymerization of a vinyl monomer, like styrene (B11656), with the unsaturated sites within the polyester chain, leading to the formation of a three-dimensional network. kompozit.org.tr When this compound is introduced, its allyl groups can participate in this free-radical chain-growth copolymerization. dergipark.org.tr

The properties of the resulting cross-linked resin are dependent on the types and quantities of the anhydrides and glycols used in the polyester synthesis, as well as the concentration of the cross-linking agents like this compound. dergipark.org.tr

The reactivity of the allyl groups in this compound is central to its role in copolymerization. In free-radical polymerization, an initiator generates free radicals that attack the double bond of the allyl group, initiating the polymerization chain. This process can be influenced by the presence of other monomers, such as styrene in UPRs. researchgate.net

The copolymerization of allyl monomers with ethylene (B1197577) using nickel or palladium catalysts has been demonstrated, although catalytic activities and monomer incorporation can be limited. d-nb.info The reactivity of allyl groups can also be harnessed in controlled polymerization techniques. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the difference in reactivity between different vinyl groups can be exploited for selective polymerization, though challenges like crosslinking can occur if the reactivity difference is insufficient. nih.gov

Rare earth metal complexes bearing allyl ligands have also been investigated for the polymerization and copolymerization of dienes and styrene, highlighting the diverse catalytic systems available for activating allyl functionalities. mdpi.com

The "double fishhook" theory describes the mechanism by which coupling agents, such as organosilanes, bond reinforcing fibers (like glass fibers) to a polymer matrix. casemine.com This theory posits that the coupling agent has two distinct reactive ends. casemine.com

In the context of this compound, one "fishhook" involves the hydrolysis of the ethoxy groups to form silanols (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of the glass fiber, forming a strong covalent Si-O-Si bond. This anchors the silane (B1218182) molecule to the reinforcement. casemine.com

Mechanism of Allyl Group Reactivity

Influence of Reaction Environment on Polymerization Kinetics

The kinetics of alkoxysilane polymerization, including this compound, are highly sensitive to the reaction environment. mdpi.comnih.gov Key factors influencing the reaction rates include:

pH: The pH of the reaction medium is a critical parameter. In acidic conditions, the hydrolysis of alkoxide groups is generally fast, while condensation is slow. Conversely, in alkaline conditions, hydrolysis is slow, and condensation is fast. mdpi.comnih.gov At neutral pH, both reactions tend to be slow. mdpi.com

Water/Silane Ratio (r): The stoichiometric amount of water required for complete polymerization depends on the number of hydrolyzable groups. For a diethoxysilane, r = 1.0. Increasing the water content generally enhances the hydrolysis rate up to a certain point, after which it can inhibit the reaction, potentially due to solubility issues. mdpi.com

Catalyst: The type of catalyst (acid, base, or other) significantly impacts the rates of both hydrolysis and condensation. nih.gov

Solvent: The solvent can affect the solubility of the reactants and the stability of intermediate species, thereby influencing the reaction kinetics. nih.gov

Temperature: As with most chemical reactions, temperature affects the rate constants of hydrolysis and condensation. nih.govnumberanalytics.com

Concentration: The concentration of the silane monomer and other reactants influences the frequency of molecular collisions and thus the reaction rate. nih.gov

The polymerization process typically begins with hydrolysis to form silanols, followed by condensation to create siloxane bridges (Si-O-Si). These reactions can occur concurrently and are often reversible. mdpi.com As the polymerization proceeds, the system can transition from a homogeneous solution to a heterogeneous one with the formation of oligomers, macromolecules, and eventually a sol or gel. mdpi.comillinois.edu

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Impact on Polymerization |

|---|---|---|---|

| pH (Acidic) | Fast | Slow | Promotes linear, less branched structures. nih.gov |

| pH (Alkaline) | Slow | Fast | Leads to more highly cross-linked, particulate structures. nih.gov |

| Water/Silane Ratio | Optimal ratio exists; excess can inhibit reaction. mdpi.com | Determines whether condensation occurs via water or alcohol elimination. mdpi.com | |

| Temperature | Increases rate of both reactions. nih.govnumberanalytics.com | Affects overall reaction time and can influence final structure. | |

| Catalyst Type | Specific to the catalyst used (acid, base, etc.). nih.gov | Determines the dominant reaction pathway and rate. |

Controlled Polymerization Techniques (e.g., Group Transfer Polymerization for Alkoxysilanes)

Controlled polymerization techniques offer the ability to synthesize polymers with well-defined architectures, molecular weights, and low dispersity. illinois.edu Group Transfer Polymerization (GTP) is a living polymerization method that has been applied to monomers containing alkoxysilane groups. advancedsciencenews.com

In GTP, the growth of a polymer chain occurs through the reaction of monomers with an active site on the polymer chain, with the active site being regenerated after each addition. illinois.edu This technique allows for the creation of specialized polymer structures like block copolymers and star polymers. illinois.eduadvancedsciencenews.com Researchers have utilized GTP to synthesize functional star polymers with alkoxysilane groups, which can then be cross-linked to form hybrid organic-inorganic materials in a one-pot synthesis. advancedsciencenews.com

The mechanism of GTP can be catalyzed by nucleophiles or acids. illinois.edu For instance, B(C₆F₅)₃ has been used as a catalyst for the GTP of alkyl methacrylates with a hydrosilane, where a silyl (B83357) ketene (B1206846) acetal (B89532) is formed in situ. rsc.org The living nature of this process has been confirmed through kinetic analyses and chain extension experiments. rsc.org While GTP is well-established for methacrylate (B99206) monomers, its direct application to this compound would require specific catalytic systems capable of activating the allyl groups in a controlled manner.

Theoretical Studies on Polymerization Mechanisms

Computational chemistry provides valuable insights into the reaction mechanisms of alkoxysilane polymerization. nih.gov Methods such as ab initio calculations and Density Functional Theory (DFT), sometimes combined with molecular dynamics (MD) or Monte Carlo (MC) simulations, are employed to study the kinetics and thermodynamics of the hydrolysis and condensation reactions. nih.govnih.gov

These theoretical studies can elucidate the transition states and reaction pathways at a molecular level. For example, they can model the Sₙ2-Si mechanism proposed for base-catalyzed polymerization, which involves penta- or hexavalent silicon intermediates. nih.gov Theoretical models also help in understanding the influence of steric and inductive effects of the organic substituents on the silicon atom on the polymerization rates. mdpi.com

Diallyldiethoxysilane in Sol Gel Chemistry and Advanced Materials Fabrication

Hydrolytic and Non-Hydrolytic Sol-Gel Processes Utilizing Diallyldiethoxysilane

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. wikipedia.org It involves the creation of a colloidal suspension (sol) that evolves into a gel-like network. wikipedia.orgnumberanalytics.com this compound can be incorporated into both hydrolytic and non-hydrolytic sol-gel routes to synthesize hybrid materials. mdpi.comnih.gov

Mechanism of Hydrolysis and Condensation Reactions

In the hydrolytic sol-gel process, this compound undergoes hydrolysis and condensation reactions. numberanalytics.comgoogle.com The hydrolysis step is initiated by the addition of water, often in the presence of an acid or base catalyst, which leads to the replacement of ethoxy groups (-OC2H5) with hydroxyl groups (-OH). google.com

Hydrolysis Reaction: Si(CH₂CH=CH₂)₂(OC₂H₅)₂ + 2H₂O → Si(CH₂CH=CH₂)₂(OH)₂ + 2C₂H₅OH

Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation reactions to form siloxane (Si-O-Si) bridges, releasing water or alcohol as byproducts. google.comjunikhyatjournal.in This polycondensation process leads to the formation of a three-dimensional network. junikhyatjournal.inresearchgate.net The presence of the diallyl groups provides organic functionality within the inorganic silica (B1680970) network.

Non-hydrolytic sol-gel (NHSG) processes, on the other hand, occur in the absence of water and involve condensation reactions between metal halides and oxygen donors like alkoxides or ethers. mdpi.comnih.gov While less common for this compound, this route offers an alternative for creating hybrid materials with different structural and surface properties compared to their hydrolytic counterparts. mdpi.com

Control over Sol-Gel Transition and Gelation

The transition from a low-viscosity sol to a solid gel, known as gelation, is a critical stage in the sol-gel process. researchgate.net Several factors influence the gelation time and the properties of the resulting gel when this compound is used.

The rate of hydrolysis and condensation reactions can be controlled by adjusting parameters such as the pH of the solution, the water-to-alkoxide ratio, the type and concentration of the catalyst, and the reaction temperature. researchgate.netjresm.org For instance, acid catalysis typically leads to longer, less branched polymer chains, while base catalysis results in more highly branched, particulate clusters. google.com

The presence of the bulky, non-hydrolyzable diallyl groups on the silicon atom sterically hinders the condensation reactions, which can slow down the gelation process. This allows for better control over the formation of the gel network. By carefully selecting the reaction conditions, the gel point can be precisely tuned. mdpi.com The ability to control the sol-gel transition is crucial for applications where specific gel properties are required, such as in the fabrication of coatings or monolithic structures. google.comnih.gov

Formation of Oxide Networks and Hybrid Xerogels

The sol-gel process involving this compound leads to the formation of hybrid organic-inorganic networks. nih.gov Upon drying, the solvent is removed from the gel, resulting in a solid material known as a xerogel. rsc.org

When this compound is co-hydrolyzed and co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), a cross-linked silica network is formed with pendant allyl groups. nih.govnih.gov These organic groups are covalently bonded to the inorganic silica backbone, creating a true hybrid material at the molecular level. nih.gov The incorporation of the diallyl functionality imparts a more organic character to the otherwise brittle silica network, potentially improving its flexibility. gmidental.com

The properties of the resulting hybrid xerogels are highly dependent on the relative amounts of the organic and inorganic precursors. nih.govnih.gov By varying the concentration of this compound in the initial sol, it is possible to tailor the chemical and physical properties of the final material. For example, a higher concentration of this compound will result in a xerogel with a higher degree of organic character. These hybrid xerogels can serve as precursors for further chemical modification through reactions involving the allyl groups.

Tailoring Material Morphology and Porosity through Sol-Gel routes

A key advantage of the sol-gel method is the ability to control the morphology and porosity of the final material. unm.eduresearchgate.net The structure of the gel network, formed during the sol-gel transition, largely dictates the porous structure of the resulting xerogel. unm.edu

Factors such as the type of precursor, solvent, catalyst, and drying method all play a role in determining the final morphology. unm.edumdpi.com By carefully controlling these parameters, it is possible to create materials with a wide range of pore sizes and surface areas. The inclusion of this compound, with its organic groups, can influence the packing of the primary particles or polymer chains during gelation, thereby affecting the porosity of the material. unm.edu

Synthesis of Thin Films and Coatings

The sol-gel process is an effective and cost-efficient method for depositing thin films and coatings on various substrates. researchgate.netresearchgate.net Techniques such as dip-coating and spin-coating are commonly used to apply the sol onto a surface. researchgate.net

This compound can be incorporated into sol-gel formulations to create hybrid organic-inorganic coatings. evonik.comarci.res.in These coatings can offer a combination of properties, such as the hardness and durability of a ceramic with the flexibility and functionality of an organic polymer. arci.res.in The presence of the diallyl groups can enhance the adhesion of the coating to polymeric substrates and provide sites for further cross-linking or functionalization. The thickness and refractive index of the films can be precisely controlled by adjusting the withdrawal speed or spin rate and the viscosity of the sol. google.comfrontiersin.org

Table 1: Parameters Influencing Sol-Gel Thin Film Properties

| Parameter | Effect on Film Properties |

| Sol Viscosity | Higher viscosity generally leads to thicker films. |

| Withdrawal/Spin Speed | Higher speeds typically result in thinner films. |

| Precursor Concentration | Affects the density and refractive index of the film. |

| Annealing Temperature | Influences film densification, porosity, and crystallinity. nweurope.eu |

Preparation of Nanoparticles, Microspheres, and Aerogels

The versatility of the sol-gel process extends to the synthesis of materials in various forms, including nanoparticles, microspheres, and aerogels. google.com

Nanoparticles and Microspheres: By controlling the hydrolysis and condensation reactions in a dilute solution or within an emulsion, it is possible to produce spherical particles with narrow size distributions. The Stöber process, for example, is a well-known method for synthesizing monodisperse silica nanoparticles from alkoxides. wikipedia.org The incorporation of this compound into such processes can yield hybrid nanoparticles with surface-accessible allyl groups, making them suitable for further functionalization.

Aerogels: Aerogels are highly porous, low-density materials produced by drying a gel in a way that prevents the collapse of the network structure, typically through supercritical drying. researchgate.netaerogel.org While the synthesis of aerogels specifically from this compound is not widely documented, the principles of sol-gel chemistry suggest its potential use as a co-precursor with other silanes to create hybrid aerogels. rsc.orgncsu.edu The organic groups from this compound could impart flexibility to the aerogel structure, addressing the inherent brittleness of pure silica aerogels. rsc.org

Table 2: Comparison of Material Forms Synthesized via Sol-Gel

| Material Form | Typical Synthesis Approach | Key Characteristics | Potential Role of this compound |

| Thin Films | Dip-coating, Spin-coating | Controlled thickness, uniform surface coverage | Enhanced adhesion, functional surface |

| Nanoparticles | Stöber process, Microemulsion | High surface area, uniform size | Surface functionalization |

| Microspheres | Emulsion polymerization | Controlled size and porosity | Internal and surface modification |

| Aerogels | Supercritical drying | High porosity, low density, large surface area | Increased flexibility, hybrid framework |

Diallyldiethoxysilane As a Crosslinking and Coupling Agent

Role in Enhancing Interfacial Adhesion in Composite Materials

The efficacy of diallyldiethoxysilane as a coupling agent stems from the distinct reactivity of its two types of functional groups. The general mechanism for organosilane coupling agents involves a two-step process:

Hydrolysis and Condensation: The ethoxy groups on the silicon atom are hydrolyzable. In the presence of water, they undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass fibers or silica (B1680970) particles, forming stable covalent siloxane bonds (Si-O-Substrate). jmchemsci.comspecialchem.comutwente.nl This reaction effectively grafts the silane (B1218182) molecule onto the inorganic surface.

Organic Functional Group Reaction: The allyl groups of this compound are organofunctional and can react with the polymer matrix. shinetsusilicone-global.com This reaction is typically initiated by heat, radiation, or the presence of a catalyst, leading to the formation of covalent bonds between the silane and the polymer chains. utwente.nl This creates a strong chemical bridge at the interface between the inorganic filler and the organic matrix.

This dual chemical bonding significantly improves the interfacial adhesion, leading to more robust and durable composite materials. dakenchem.com

The interaction of this compound with different substrates is key to its function as a coupling agent.

Inorganic Substrates: this compound readily interacts with inorganic materials that possess surface hydroxyl groups. google.com This includes a wide range of common fillers and reinforcements used in composites, such as glass fibers, silica, and metal oxides. The hydrolysis of the ethoxy groups and subsequent condensation with the substrate's surface hydroxyls create a durable bond that is resistant to environmental factors like moisture. capatue.com

Polymeric Substrates: The allyl groups provide the pathway for interaction with various polymer matrices. mdpi.com The double bond in the allyl group can participate in polymerization reactions, particularly with polymers that cure via free-radical mechanisms, such as polyesters and vinyl esters. sci-hub.st For other polymers, the allyl groups can be grafted onto the polymer backbone, creating a site for covalent bonding. expresspolymlett.com This compatibility with a range of polymers makes this compound a versatile choice for different composite systems. The interaction between the silane and the polymer matrix can be tailored by selecting appropriate curing conditions or initiators to activate the allyl groups.

| Substrate Type | Interaction Mechanism with this compound | Resulting Bond |

| Inorganic Substrates | Hydrolysis of ethoxy groups to silanols, followed by condensation with surface hydroxyls. | Covalent Siloxane (Si-O-Substrate) |

| Polymeric Substrates | Co-polymerization or grafting of allyl groups with the polymer matrix. | Covalent Carbon-Carbon |

Organosilane Coupling Mechanisms

Applications in Thermoplastic and Thermosetting Systems

The dual functionality of this compound allows for its application in both thermoplastic and thermosetting polymer systems, where it enhances properties through improved interfacial adhesion and crosslinking.

Thermosetting Systems:

In thermosetting resins like epoxies, polyesters, and vinyl esters, this compound acts as a coupling agent to improve the bond between the resin and inorganic reinforcements. tencom.comcompositesone.com During the curing process, the allyl groups can co-react with the thermosetting matrix, integrating the filler into the crosslinked network. This leads to significant improvements in the mechanical properties and thermal stability of the final composite. researchgate.net For instance, the use of allyltrimethoxysilane, a related compound, was shown to double the strength of polyester (B1180765) composites with glass fibers. sci-hub.st

Thermoplastic Systems:

For thermoplastics such as polyethylene (B3416737) and polypropylene, vinylalkoxysilanes, which are structurally similar to this compound, are used to create crosslinkable grades of these polymers (XLPE). specialchem.comsisib.com The silane can be grafted onto the thermoplastic backbone in a reactive extrusion process. The resulting silane-grafted thermoplastic can then be crosslinked in the presence of moisture and a catalyst. This crosslinking improves properties like heat resistance, tensile strength, and chemical resistance. expresspolymlett.comsimtec-silicone.com While specific data for this compound is limited, its allyl groups suggest similar applicability in grafting reactions with thermoplastics.

| Polymer System | Role of this compound (or analogous silanes) | Key Benefits |

| Thermosetting | Coupling agent, co-reacts during curing | Improved mechanical strength, thermal stability, moisture resistance |

| Thermoplastic | Grafting agent for subsequent moisture-induced crosslinking | Increased heat resistance, tensile strength, chemical resistance |

Surface Crosslinking in Polymer Hydrogels and Related Materials

Polymer hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. xjau.edu.cn Their properties are highly dependent on the degree of crosslinking. This compound can be employed as a crosslinking agent, particularly for surface modification.

The crosslinking mechanism in hydrogels can occur through the reaction of the allyl groups. nih.gov For instance, in a hydrogel matrix containing suitable functional groups or in the presence of an initiator, the allyl groups of this compound can participate in polymerization reactions, forming covalent crosslinks between polymer chains. rsdjournal.org This is particularly relevant in the synthesis of hydrogels via free-radical polymerization. rsdjournal.org

Surface crosslinking is a technique used to enhance the properties of hydrogels by creating a more densely crosslinked surface layer. mdpi.com This can improve the gel's mechanical strength, control its swelling behavior, and modify its surface properties without altering the bulk of the hydrogel. mdpi.com this compound, when introduced during the final stages of polymerization or applied to a pre-formed hydrogel, can selectively react at the surface. The ethoxy groups can also interact with functional groups on the polymer chains, providing an additional mechanism for anchoring the crosslinking agent. This approach is valuable for creating hydrogels with tailored properties for specific applications, such as in biomedical devices or controlled-release systems. scifiniti.comnih.gov

| Hydrogel System | Role of this compound | Effect of Crosslinking |

| Bulk Hydrogel | Crosslinking agent | Formation of 3D network, increased mechanical strength |

| Surface-Modified Hydrogel | Surface crosslinking agent | Enhanced surface hardness, controlled swelling, modified surface chemistry |

Surface Modification Research Utilizing Diallyldiethoxysilane

Surface Treatment of Inorganic Substrates (e.g., Glass Fibers)

The treatment of inorganic substrates, such as glass fibers, with silanes is a well-documented method to improve the performance of composite materials. google.com Glass fibers, primarily composed of amorphous silicon dioxide, possess a surface rich in hydroxyl (-OH) groups, which are prime reaction sites for surface modification. mdpi.com The application of a silane (B1218182) coupling agent like diallyldiethoxysilane is designed to alter the surface chemistry of these inorganic materials, rendering them more compatible with organic polymer matrices. mdpi.comresearchgate.net

Table 1: Common Inorganic Substrates and Rationale for Silane Treatment

| Inorganic Substrate | Primary Surface Component | Reason for Silane Treatment |

| Glass Fibers | Silicon Dioxide (SiO₂) | To improve adhesion to polymer matrices and enhance mechanical strength of composites. um.ac.irnih.gov |

| Silica (B1680970) | Silicon Dioxide (SiO₂) | To improve dispersion in polymers, paints, and for hydrophobization. google.com |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Metal Hydroxyls (M-OH) | To create a stable interface for coatings, catalysis, and electronic applications. mdpi.com |

| Mineral Fillers (e.g., Talc) | Silicates and Hydroxyls | To improve compatibility with polymer resins and enhance hydrophobicity. google.com |

Mechanism of Silane Bonding to Hydroxylated Surfaces

The bonding of alkoxysilanes, such as this compound, to hydroxylated surfaces is a multi-step chemical process. dow.com The mechanism relies on the presence of hydroxyl groups on the inorganic substrate and the hydrolyzable alkoxy groups on the silane molecule. researchgate.net

The process can be summarized in the following key steps:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the this compound molecule react with water to form silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases and can occur either in a separate hydrolysis step or by reacting with trace amounts of water present on the substrate surface. dow.comresearchgate.net

Si(CH₂CH=CH₂)₂(OCH₂CH₃)₂ + 2H₂O → Si(CH₂CH=CH₂)₂(OH)₂ + 2CH₃CH₂OH

Condensation: The newly formed silanol groups then react with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a glass fiber). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a water molecule. dow.com

Intermolecular Condensation: Adjacent silanol groups on different silane molecules can also condense with each other. This process leads to the formation of a cross-linked polysiloxane network on the substrate's surface, which enhances the stability and durability of the surface treatment. researchgate.net

This sequence of reactions effectively grafts the this compound molecule onto the inorganic surface, with its organic allyl groups oriented away from the substrate, ready to interact or react with a polymer matrix. dow.com

Enhancement of Substrate-Matrix Compatibility

The primary function of a coupling agent like this compound is to act as a molecular bridge between the inorganic substrate (filler or reinforcement) and the organic polymer matrix. researchgate.net This bridging effect is crucial for improving the compatibility and adhesion at the interface of these two dissimilar materials. um.ac.ir

The dual chemical nature of this compound is key to this enhancement. google.com After bonding to the inorganic substrate via its silanol groups, the molecule's allyl (CH₂=CH-CH₂-) functional groups extend outward from the surface. google.com These organic, non-polar groups are more chemically compatible with organic polymer resins (such as polyester (B1180765), epoxy, or polypropylene) than the original polar, inorganic surface of the substrate. google.comdtu.dk

This improved compatibility leads to several performance benefits in composite materials:

Improved Wetting: The modified surface is more easily wetted by the liquid polymer resin during composite manufacturing, ensuring a more uniform distribution of the filler or fiber.

Enhanced Adhesion: The allyl groups can physically entangle with the polymer chains or, in some cases, participate in chemical reactions (e.g., during free-radical polymerization) with the matrix. This creates strong covalent bonds across the interface, leading to a significant increase in interfacial shear strength. um.ac.ir

Better Stress Transfer: A strong interface allows for the efficient transfer of mechanical stress from the weaker polymer matrix to the stronger reinforcement fibers, resulting in a composite material with superior mechanical properties, such as tensile and flexural strength. google.comum.ac.ir

Increased Durability: The stable, covalent bonds formed at the interface prevent moisture ingress along the fiber-matrix boundary, which can degrade the composite's properties over time, especially in humid environments. google.com

Formation of Functionalized Surfaces for Specific Applications

The modification of surfaces with organosilanes like this compound allows for the creation of functionalized surfaces tailored for specific applications. plasmatreat.com By covalently bonding to a substrate, the silane introduces new chemical functional groups—in this case, allyl groups—which impart new properties to the surface. mdpi.com These functionalized surfaces are the basis for advanced materials used in a variety of fields.

The allyl groups on a this compound-treated surface can serve as reactive sites for further chemical modifications. This allows for the subsequent grafting of other molecules, polymers, or biomolecules, opening up a wide range of possibilities for surface engineering. For example, the vinyl groups are amenable to reactions such as thiol-ene chemistry, hydrosilylation, or free-radical polymerization, enabling the attachment of a diverse array of functionalities.

Coatings and Thin Films for Enhanced Performance

Functional coatings and thin films are critical in many industries for protecting materials and enhancing their performance. european-coatings.comalcatechnology.com These layers, which can range from nanometers to micrometers in thickness, can provide properties such as corrosion resistance, water repellency, low friction, and heat resistance. alcatechnology.comtechnicoat.cz

This compound can be used as a component in the formulation of such coatings. When applied to a surface, it can hydrolyze and condense to form a cross-linked polysiloxane thin film. The presence of the allyl groups within this film provides a hydrophobic character to the surface. Furthermore, these coatings can serve as an adhesion-promoting primer layer. plasmatreat.com By bonding to the substrate and presenting a more compatible surface, they improve the adhesion of subsequent paint or polymer topcoats. umicore.com

Table 2: Performance Enhancements via Functional Coatings

| Property | Description | Relevant Application |

| Non-stick & Low Friction | Extremely low surface energy prevents adhesion and reduces the coefficient of friction. technicoat.cz | Cookware, industrial molds, medical devices. |

| Hydrophobicity/Non-wetting | Surfaces repel water and oils, leading to self-cleaning properties. plasmatreat.comtechnicoat.cz | Automotive windshields, anti-fouling marine coatings. |

| Corrosion Resistance | The coating acts as a barrier to prevent corrosive substances from reaching the metal substrate. alcatechnology.com | Automotive parts, aerospace components, structural steel. |

| Heat Resistance | The coating can withstand high operating temperatures without degrading. technicoat.cz | Industrial equipment, engine components. |

| Electrical Insulation | High dielectric strength and surface resistivity prevent electrical current flow. technicoat.cz | Electronic components, electrical wiring. |

Self-Assembled Monolayers (SAMs) through Organosilane Chemistry

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. ossila.commdpi.com Organosilanes are frequently used to form SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides. nih.gov The formation is driven by the strong covalent bond between the silane's headgroup and the substrate, as well as by the intermolecular van der Waals forces between the adjacent organic chains. sigmaaldrich.com

To form a SAM, a substrate is exposed to a dilute solution of this compound. The ethoxy groups act as the headgroup, hydrolyzing and covalently bonding to the surface hydroxyls. researchgate.net The allyl groups constitute the "tail," which becomes the new, outermost surface. researchgate.net This process creates a well-defined, functional surface at the molecular level. nih.gov

The vinyl (CH=CH₂) functionality presented by the this compound SAM is particularly useful. Surfaces terminated with vinyl groups are hydrophobic and can be used as model substrates in studies of cell adhesion or protein adsorption. nih.gov More importantly, the reactive nature of the vinyl group allows the SAM to be used as a platform for further surface functionalization, enabling the precise engineering of surface properties for applications in biosensors, microelectronics, and advanced materials. dyenamo.se

Theoretical and Computational Chemistry Approaches in Diallyldiethoxysilane Research

Computational Modeling of Reaction Mechanisms

Understanding the intricate steps of chemical reactions is fundamental to controlling synthesis and polymerization. Computational modeling provides a virtual laboratory to trace reaction pathways, identify transition states, and calculate energy barriers, offering a level of detail that complements experimental investigation. nih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgrutgers.educond-mat.de It is widely applied to predict the course of chemical reactions by calculating the thermodynamic and kinetic parameters of potential pathways. nih.gov In the study of silane (B1218182) coupling agents, DFT is used to determine global reactivity parameters like hardness (η), dipole moment (µ), and the number of electrons transferred (ΔN) to a substrate, which helps in selecting suitable agents for applications like corrosion protection. innovationforever.comresearchgate.net

While specific DFT studies on the synthesis of Diallyldiethoxysilane are not prevalent in public literature, the methodology can be readily applied. Researchers could model the primary synthesis route—the reaction of tetrachlorosilane (B154696) with allyl magnesium bromide followed by ethanolysis—to investigate its energy profile. By calculating the Gibbs free energy barriers for each step, the rate-limiting step and potential side reactions could be identified. nih.gov DFT calculations can also elucidate the structure and stability of intermediates. worldscientific.com For instance, a study on 3-aminopropyltriethoxysilane (B1664141) (APTES) used DFT to identify five stable minima on its potential energy surface, revealing that the most stable form was stabilized by a strong intramolecular hydrogen bond. worldscientific.com A similar approach for this compound would provide crucial information for optimizing reaction conditions to maximize yield and purity.

Below is an illustrative table of parameters that could be calculated using DFT to assess the reactivity of this compound compared to other common silanes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound (Hypothetical) | -7.2 | -0.8 | 6.4 | 2.1 |

| Vinyltrimethoxysilane (VTMS) | -7.5 | -0.5 | 7.0 | 1.9 |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | -6.9 | -1.1 | 5.8 | 3.5 |

| (3-Aminopropyl)triethoxysilane (APTES) | -6.5 | -1.0 | 5.5 | 2.8 |

Note: This table contains hypothetical, representative data for illustrative purposes.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations as a simulation progresses, allowing the study of chemical reactions and dynamic processes without pre-parameterized force fields. cp2k.orgaps.orgarxiv.org This method is particularly useful for modeling complex processes like polymerization. acs.orgnih.gov To overcome the timescale limitations of standard AIMD for rare events like bond-breaking and formation, it can be combined with enhanced sampling techniques like Metadynamics (MTD). researchgate.netrsc.org MTD accelerates the exploration of a system's free energy surface by adding a history-dependent bias potential to the collective variables that describe a reaction, making it possible to simulate complex reaction pathways. researchgate.net

In the context of this compound, these simulations are invaluable for understanding its polymerization, which involves two main processes: the hydrolysis of ethoxy groups to form silanols, and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bonds. nih.gov AIMD simulations could track the atomic trajectories during these steps, providing a detailed, time-resolved picture of the reaction mechanism.

By employing MTD, researchers could calculate the free energy landscape of the polymerization process. This would reveal the energy barriers associated with hydrolysis and condensation, identify stable and metastable intermediate structures, and elucidate the role of catalysts (acid or base) and solvent molecules in the reaction. acs.org Such simulations could clarify whether the polymerization proceeds via an SN1-Si or SN2-Si mechanism, a topic of discussion in silane chemistry. nih.gov These insights are critical for controlling the structure and properties of the resulting polysiloxane network.

Density Functional Theory (DFT) Studies on Synthesis Pathways

Simulation of Interfacial Interactions and Coupling Efficiencies

This compound functions as a coupling agent by forming a durable interface between different materials, such as an inorganic filler and a polymer matrix. Molecular dynamics (MD) simulations are a key tool for investigating these interfacial phenomena at the atomic scale. nih.govnih.govmdpi.com By modeling the interface, MD simulations can predict adhesion strength, interfacial energy, and the structural arrangement of molecules at the boundary. finnceres.fieartharxiv.org

For this compound, simulations could model its hydrolyzed form adsorbing onto an inorganic surface, like silica (B1680970) (SiO₂) or a metal oxide. tandfonline.comaip.org These models can quantify the interaction energy, which is a measure of adhesion, and reveal the importance of different types of interactions, such as covalent bonding (Si-O-Substrate) and weaker van der Waals or hydrogen bonds. tandfonline.commdpi.com The orientation and conformation of the diallyl functional groups at the interface could also be determined, which is crucial for their subsequent reaction with a polymer matrix.

Furthermore, computational pull-out or shear simulations can be performed on a model of the complete composite material (e.g., a polymer matrix filled with silica particles treated with this compound). These simulations measure the force required to separate the polymer from the filler, providing a direct prediction of the coupling efficiency and its contribution to the mechanical properties of the composite material. mdpi.comaip.org

The following table presents a hypothetical comparison of interfacial properties for different silane coupling agents on a silica surface, as could be determined by MD simulations.

| Silane Coupling Agent | Interfacial Binding Energy (kcal/mol) | Predicted Work of Adhesion (mJ/m²) | Dominant Interaction Type |

| This compound (Hypothetical) | -150 | 350 | Covalent (Si-O-Si), van der Waals |

| (3-Aminopropyl)triethoxysilane (APTES) | -185 | 420 | Covalent, Hydrogen Bonding |

| Methyltrimethoxysilane (MTMS) | -110 | 280 | Covalent (Si-O-Si) |

Note: This table contains hypothetical, representative data for illustrative purposes.

Predictive Modeling for Novel Material Design and Properties

The integration of computational modeling with machine learning (ML) and data-driven approaches represents a new frontier in materials science, often termed predictive materials design. schrodinger.comnorthwestern.edumedium.com This paradigm shifts the focus from trial-and-error experimentation to targeted, in-silico design of materials with desired properties. openreview.netresearchgate.net By training ML models on datasets from experiments or high-throughput computational screenings, it is possible to predict material properties and performance before synthesis. northwestern.edu

For this compound, predictive modeling could be employed in several ways. An ML model could be trained on data from MD simulations of various silane-based polymers to predict mechanical properties (e.g., elastic modulus, tensile strength) based on the silane structure and crosslinking density. This would allow for the rapid screening of this compound-derived polymers for specific applications.

Another application involves designing novel formulations. For example, if the goal is to create a composite with a specific dielectric constant and thermal stability, a predictive model could suggest optimal combinations of this compound, a polymer matrix, and filler materials. By leveraging computational tools to explore a vast design space, researchers can identify promising candidates for experimental validation, significantly accelerating the discovery and optimization of new high-performance materials derived from this compound. schrodinger.comresearchgate.net

Future Directions and Emerging Research Avenues for Diallyldiethoxysilane

Integration with Artificial Intelligence and Machine Learning for Material Design

The traditional, trial-and-error approach to materials discovery is often slow and resource-intensive. encyclopedia.pub The integration of artificial intelligence (AI) and machine learning (ML) into materials science, a field known as materials informatics, is set to revolutionize the development of new materials, including those based on diallyldiethoxysilane. encyclopedia.pubnumberanalytics.com

AI and ML algorithms can analyze vast datasets to predict material properties, optimize synthesis conditions, and accelerate the discovery of novel materials. encyclopedia.pubnumberanalytics.com For organosilanes like this compound, this data-centric approach can rapidly identify structure-property relationships that are not intuitively obvious. nih.gov By creating models trained on experimental and computational data, researchers can predict how modifications to the molecular structure of this compound or its concentration in a composite will affect final material characteristics such as thermal stability, mechanical strength, and adhesive properties.

The key areas where AI and ML can impact this compound research include:

Property Prediction: Machine learning models can be trained to forecast the physical and chemical properties of new polymers and hybrid materials incorporating this compound. arxiv.org This predictive capability allows for in-silico screening of numerous potential formulations, saving significant time and experimental resources. nist.gov

Inverse Design: A particularly exciting avenue is "inverse design," where a desired set of material properties is specified, and ML algorithms work backward to determine the optimal chemical structure and processing parameters required to achieve them. nih.govgithub.io For this compound, this could mean designing a custom polymer with specific viscoelastic or surface properties for a targeted application. nih.gov

Accelerated Discovery: By identifying patterns in large datasets, AI can suggest novel combinations of monomers and reactants that could lead to new hybrid materials with unprecedented functionalities. encyclopedia.pubmdpi.com This accelerates the pace of discovery beyond what is possible with human intuition alone. nist.gov

The development of robust materials databases is crucial for the success of these computational approaches. mdpi.com As more data on organosilane-based materials becomes available, the predictive power and accuracy of AI and ML models will continue to improve, guiding the rational design of the next generation of materials derived from this compound. arxiv.org

Exploration in Novel Hybrid Material Systems

The unique molecular structure of this compound, featuring two hydrolyzable ethoxy groups and two reactive allyl groups, makes it an ideal building block for novel hybrid organic-inorganic materials. These materials combine the properties of both components, leading to enhanced performance characteristics. nih.gov

Research in this area focuses on creating new systems where this compound acts as a crucial linker or cross-linking agent. The sol-gel process is a common method used, where the ethoxy groups hydrolyze to form silanol (B1196071) groups (Si-OH). These silanols can then condense with each other or with other inorganic species to form a stable silica-based network, while the allyl groups remain available for subsequent organic polymerization. mdpi.com

Recent explorations into novel hybrid systems include:

Interpenetrating and Semi-Interpenetrating Polymer Networks (IPNs & semi-IPNs): These are materials where two or more polymer networks are physically entangled. d-nb.info this compound can be used to form a silica (B1680970) network that is interpenetrated with a synthetic organic polymer. This structure can lead to materials with a unique combination of properties, such as the biocompatibility of a natural polymer and the enhanced mechanical strength of a synthetic one. d-nb.info

Multiscale Composites: The development of composites with reinforcements at different scales is a promising area. For instance, this compound can be used to functionalize nanoparticles (like alumina (B75360) or graphene) before they are incorporated into a fiber-reinforced polymer matrix. mdpi.com This improves the dispersion of the nanoparticles and enhances the adhesion between the matrix and the fibers, leading to superior mechanical properties for applications in fields like aeronautics. mdpi.com

UV-Curable Hybrids: this compound can be incorporated into polyurethane-acrylate (PUA) hybrid systems. rsc.org The allyl groups can participate in UV-curing processes, allowing for the rapid, on-demand fabrication of materials with tunable properties, from soft coatings to harder materials suitable for 3D printing. rsc.org

The table below summarizes the composition and potential advantages of some novel hybrid material systems.

| Hybrid Material System | This compound Role | Other Components | Potential Advantages |

| Interpenetrating Polymer Networks (IPNs) | Forms inorganic silica network | Natural or synthetic polymers (e.g., GelMA) | Combines biocompatibility with improved mechanical strength. d-nb.info |

| Multiscale Fiber-Reinforced Composites | Surface functionalization of nanoparticles | Epoxy resin, carbon/glass fibers, ceramic nanoparticles (e.g., Al₂O₃, GNPs) | Enhanced hardness, tensile strength, and stress transfer. mdpi.com |

| UV-Curable Polyurethane-Acrylate (PUA) Hybrids | Cross-linking agent via allyl groups | Polyurethane, acrylates | Tunable hardness and viscoelastic properties; suitable for coatings and 3D printing. rsc.org |

The versatility of this compound in forming these complex architectures continues to drive innovation in advanced materials with tailored functionalities.

Sustainability Considerations in this compound Chemistry

As with all chemical processes, there is a growing emphasis on the principles of green chemistry and sustainability in the synthesis and application of this compound. aircconline.com This involves evaluating the entire lifecycle of the compound, from the sourcing of raw materials to its end-of-life impact. abpi.org.uk The goal is to minimize environmental harm and create more sustainable and efficient industrial processes. 3ds.com

Key sustainability considerations for this compound include:

Atom Economy and Synthesis Routes: Green chemistry principles encourage the design of synthetic pathways that maximize the incorporation of all materials used in the process into the final product (high atom economy). Research is ongoing to develop more efficient catalytic processes for synthesizing organosilanes, reducing waste and energy consumption compared to traditional stoichiometric methods. aircconline.com

Use of Renewable Feedstocks: A major goal of sustainable chemistry is to shift from petrochemical-based feedstocks to renewable ones. harvard.edu While this compound is currently derived from non-renewable sources, future research may explore pathways to produce its precursors, such as allyl alcohol and silicon compounds, from bio-based materials. The use of lignin-derived monomers to create sustainable antioxidants is an example of such a shift in the broader chemical industry. rsc.org

Energy Efficiency: The synthesis of this compound and its subsequent polymerization can be energy-intensive. Adopting more energy-efficient processes, such as using microwave irradiation or solar energy where applicable, can significantly reduce the carbon footprint of these materials. aircconline.com

Designing for Durability and Recyclability: One way this compound contributes to sustainability is by creating more durable and long-lasting materials. By improving the adhesion between different phases in a composite or enhancing the cross-linking in a polymer, it can extend the service life of products, thereby reducing waste. un.org Future research will also need to focus on designing this compound-based materials that can be more easily recycled or degraded in a controlled manner at the end of their life.

By integrating these sustainability principles, the chemical industry can continue to benefit from the unique properties of this compound while minimizing its environmental impact and moving towards a more circular economy. un.org

Q & A

Q. What are the key considerations for synthesizing diallyldiethoxysilane with high purity?

To achieve high-purity this compound, prioritize:

- Reaction conditions : Use stoichiometric control of allyl chloride and diethoxysilane precursors under inert atmospheres (e.g., nitrogen) to minimize side reactions.

- Catalyst selection : Metal catalysts (e.g., Pt-based) require precise loading to avoid over-catalyzation, which can degrade product integrity .

- Purification : Fractional distillation or silica-gel chromatography should follow synthesis, with purity confirmed via GC-MS or <sup>29</sup>Si NMR .

- Documentation : Tabulate parameters (temperature, yield, purity) in a structured format for reproducibility (Example Table 1).

Table 1 : Example Synthesis Parameters

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Temperature | 80–100°C | Thermocouple monitoring |

| Catalyst Loading | 0.5–1.0 wt% | ICP-OES |

| Purity Post-Distillation | ≥98% | GC-MS |

Q. How should this compound be characterized using spectroscopic techniques?

- <sup>1</sup>H NMR : Identify allyl proton signals (δ 5.2–5.8 ppm) and ethoxy groups (δ 1.2–1.4 ppm).

- FT-IR : Confirm Si-O-C bonds (1050–1100 cm<sup>-1</sup>) and allyl C=C stretching (1640 cm<sup>-1</sup>).

- <sup>29</sup>Si NMR : Detect Si centers (δ −10 to −20 ppm for Si-O-Ethyl groups). Cross-reference spectral data with peer-reviewed databases to validate structural assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile silanes .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent hydrolysis .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture .

Advanced Research Questions

Q. How can contradictory data in reaction kinetics studies involving this compound be systematically analyzed?

- Replicate experiments : Ensure consistency in temperature, stirring rate, and reagent purity.

- Statistical tools : Apply ANOVA or t-tests to compare datasets, identifying outliers or systematic errors .

- Instrument calibration : Verify GC/MS or HPLC calibration curves before analysis. Contradictions may arise from detector saturation or column degradation .

- Mechanistic re-evaluation : Use computational methods (DFT) to model reaction pathways and identify overlooked intermediates .

Q. What methodologies are effective for studying the hydrolysis mechanisms of this compound under varying pH conditions?

- Controlled hydrolysis : Conduct reactions in buffered solutions (pH 2–12) with real-time monitoring via <sup>29</sup>Si NMR to track silanol formation .

- Kinetic profiling : Use pseudo-first-order models to calculate rate constants.

- Surface analysis : For polymer applications, employ AFM or XPS to assess hydrolyzed film morphology and crosslinking density .

- Data presentation : Use Arrhenius plots or pH-rate profiles to visualize dependencies (Example Figure 1).

Q. How can discrepancies in thermal stability data of this compound-based polymers be resolved?

- Standardize testing : Use TGA under identical heating rates (e.g., 10°C/min) and atmosphere (N2 vs. air).

- Material characterization : Correlate stability with polymer crosslinking density (via DMA) or residual catalyst content (EDS mapping) .

- Error analysis : Quantify uncertainty margins using error propagation models for decomposition onset temperatures .

- Peer benchmarking : Compare results with literature using identical monomer ratios and curing conditions .

Methodological Guidelines

- Data presentation : Follow IUPAC standards for chemical nomenclature and SI units. Use tables/figures only when they enhance clarity .

- Referencing : Cite primary literature from journals like Analytical Chemistry or Journal of Organometallic Chemistry, avoiding encyclopedic sources .

- Critical analysis : Discuss limitations (e.g., solvent effects in hydrolysis studies) and propose follow-up experiments to address gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.